molecular formula C11H17NO2 B3258615 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol CAS No. 30716-02-0

2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol

Cat. No. B3258615
Key on ui cas rn: 30716-02-0
M. Wt: 195.26 g/mol
InChI Key: BAMIPZWYHNPXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001433

Procedure details

m-Methoxybenzyl chloride (25 g.) was added slowly to a hot stirred solution of methylaminoethanol (31 g.) in benzene (63 ml.). After heating on a steam-bath for 1 hour, the resulting mixture was cooled and treated with 5N-sodium hydroxide (50 ml.). The aqueous layer was separated and extracted with ether (100 ml.). The combined organic layers were washed with water, dried over anhydrous potassium carbonate, filtered and evaporated. The residue was distilled in vacuo to give N-2-hydroxyethyl-N-m-methoxybenzyl-N-methylamine as a colourless oil, b.p. 116°-118°/0.2 mm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Cl.[CH3:11][NH:12][CH:13](O)[CH3:14].[OH-:16].[Na+]>C1C=CC=CC=1>[OH:16][CH2:14][CH2:13][N:12]([CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C=C(CCl)C=CC1
Name
Quantity
31 g
Type
reactant
Smiles
CNC(C)O
Name
Quantity
63 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating on a steam-bath for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 ml.)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCN(C)CC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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